molecular formula C16H15F3N4O B2591299 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1775527-47-3

4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2591299
CAS RN: 1775527-47-3
M. Wt: 336.318
InChI Key: DWBGQXGXNCAYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine” were not found, there are general methods for synthesizing similar compounds. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals, is a significant application of 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine. This compound serves as a precursor or intermediate in the creation of various heterocyclic structures with potential biological activities. For example, research has focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, indicating the importance of pyrimidine analogs in medicinal chemistry due to their antitumor and antimicrobial properties. These derivatives have shown significant biological activity against a range of cancer cell lines, suggesting their potential as therapeutic agents (Guo et al., 2012).

Antiviral and Antitumor Activities

Another crucial application of 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine derivatives is in the development of compounds with antiviral and antitumor activities. Studies have shown that pyrimidine derivatives can inhibit the growth of various human cancer cell lines, including lung and leukemia cells. The synthesis of these compounds involves complex reactions that yield biologically active pyrimidine analogs capable of inhibiting tumor growth and showing potential as antiviral agents (Petrie et al., 1985).

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives is another significant area of research. These compounds have been tested against various bacteria and viruses, showcasing their potential as antimicrobial agents. The synthesis of new pyrimidine-based compounds could lead to the development of novel antibiotics to combat resistant bacterial strains, highlighting the versatility of 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine in contributing to the discovery of new antimicrobial drugs (Ali et al., 2003).

properties

IUPAC Name

phenyl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-6-8-23(9-7-22)15(24)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBGQXGXNCAYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

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